molecular formula C19H35BrO3 B8538947 Methyl 4-bromo-3-oxooctadecanoate CAS No. 188964-30-9

Methyl 4-bromo-3-oxooctadecanoate

Cat. No.: B8538947
CAS No.: 188964-30-9
M. Wt: 391.4 g/mol
InChI Key: UJWNUZHLHAVLQL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxooctadecanoate is a methyl ester characterized by a long aliphatic chain (18 carbons) with a bromine atom at the 4th position and a ketone group at the 3rd position. This structure imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine and ketone moieties. The compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its stability, solubility, and reactivity are influenced by the ester group, which differentiates it from free carboxylic acids or non-esterified derivatives .

Properties

CAS No.

188964-30-9

Molecular Formula

C19H35BrO3

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-bromo-3-oxooctadecanoate

InChI

InChI=1S/C19H35BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)16-19(22)23-2/h17H,3-16H2,1-2H3

InChI Key

UJWNUZHLHAVLQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)CC(=O)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Resin-Derived Methyl Esters

Several methyl esters isolated from Austrocedrus chilensis resin () share functional similarities, though their substituents and carbon skeletons differ:

  • Sandaracopimaric acid methyl ester (Compound 4): A diterpene methyl ester with a rigid bicyclic structure. Unlike Methyl 4-bromo-3-oxooctadecanoate, it lacks halogenation but contains conjugated double bonds, enhancing UV absorption and oxidative stability .
  • Torulosic acid methyl ester (Compound 6): Features a hydroxylated diterpene backbone. The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, contrasting with the bromine-induced hydrophobicity in this compound .
  • Z-Communic acid methyl ester (Compound 9): Contains a labdane skeleton with a conjugated diene system. This structure promotes thermal stability, whereas the ketone group in this compound may render it more reactive toward nucleophiles .

Physical and Chemical Properties

General properties of methyl esters (Table 3, ) highlight trends:

Property This compound* Methyl Salicylate () Sandaracopimaric Acid Methyl Ester ()
Molecular Weight (g/mol) ~395 (estimated) 152.15 ~330 (estimated)
Boiling Point (°C) >300 (decomposes) 222 280–300
Solubility Low in water, high in organics Moderate in polar solvents Insoluble in water, soluble in non-polar solvents
Reactivity Electrophilic (Br, ketone) Electrophilic (ester, hydroxyl) Stable under oxidative conditions

Reactivity and Functional Group Influence

  • Bromine vs. Hydroxyl Groups: Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl-containing esters like torulosic acid methyl ester undergo esterification or oxidation .
  • Ketone vs. Double Bonds : The 3-oxo group enhances electrophilicity, making the compound prone to reduction (e.g., to secondary alcohols). In contrast, conjugated dienes in communic acid methyl esters participate in Diels-Alder reactions .
  • Ester Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl or benzyl esters. However, the electron-withdrawing bromine in this compound may slightly accelerate hydrolysis under basic conditions compared to non-halogenated analogs .

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